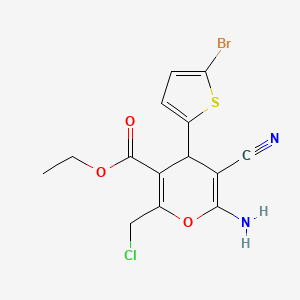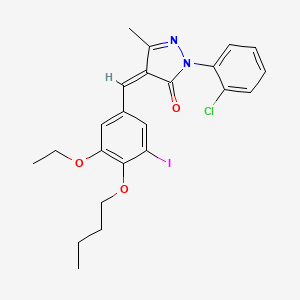![molecular formula C20H22BrF2NO2 B10956640 5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide](/img/structure/B10956640.png)
5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for bromination at the benzylic position . The reaction conditions often require a radical initiator and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
n-Butyllithium: Employed in lithium-bromide exchange reactions.
Tetrahydrofuran (THF): A common solvent used in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Shares the tert-butyl and bromine groups but lacks the difluoromethoxy and benzamide functionalities.
4-Bromo-N-(tert-butyl)benzamide: Similar in structure but does not contain the difluoromethoxy group.
Uniqueness
The presence of both bromine and difluoromethoxy groups enhances its reactivity and versatility in various chemical reactions and research applications .
Properties
Molecular Formula |
C20H22BrF2NO2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C20H22BrF2NO2/c1-12(13-5-7-14(8-6-13)20(2,3)4)24-18(25)16-11-15(21)9-10-17(16)26-19(22)23/h5-12,19H,1-4H3,(H,24,25) |
InChI Key |
JBYGHBNAKJYHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=C(C=CC(=C2)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10956557.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956559.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956567.png)
![(2,4-dichlorophenyl){4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10956579.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956591.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956593.png)
![(4-benzylpiperidin-1-yl)(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10956607.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956614.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B10956616.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956624.png)
![N-(3-chlorophenyl)-4-{2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B10956632.png)
![N-(4-{[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B10956634.png)


